molecular formula C17H23NO4S B14794303 (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate

(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate

Cat. No.: B14794303
M. Wt: 337.4 g/mol
InChI Key: PMDYMFNHVLPGQE-UHFFFAOYSA-N
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Description

(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate is a complex organic compound with a molecular weight of 337.43 g/mol . This compound is characterized by its unique bicyclic structure, which includes a 7-methyl-7-azabicyclo[2.2.1]heptane ring system. The presence of a methylsulfonyl group and a phenylpropanoate moiety further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-7-azabicyclo[221]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate typically involves multiple steps The initial step often includes the formation of the 7-azabicyclo[221]heptane ring system, which can be achieved through a Diels-Alder reaction followed by a series of functional group modificationsThe final step involves esterification to attach the phenylpropanoate moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylacetate
  • (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylbutanoate

Uniqueness

Compared to similar compounds, (7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate stands out due to its specific substitution pattern and the presence of the phenylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

(7-methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4S/c1-18-13-8-9-15(18)16(10-13)22-17(19)14(11-23(2,20)21)12-6-4-3-5-7-12/h3-7,13-16H,8-11H2,1-2H3

InChI Key

PMDYMFNHVLPGQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C2)OC(=O)C(CS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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